p-Dihydrocoumaroyl-CoA vs. p-Coumaroyl-CoA: Enzyme Substrate Affinity (Km) with MdCHS3
The apple chalcone-dihydrochalcone synthase MdCHS3 exhibits equal apparent affinity for p-dihydrocoumaroyl-CoA and its unsaturated analog p-coumaroyl-CoA, with Km values of 5.0 μM for both substrates [1]. This demonstrates that despite the saturated C2-C3 bond, p-dihydrocoumaroyl-CoA is recognized with comparable affinity by this key branch-point enzyme. However, the enzyme's product profile is distinct, leading exclusively to dihydrochalcones when using the saturated substrate.
| Evidence Dimension | Enzyme Substrate Affinity (Km) |
|---|---|
| Target Compound Data | Km = 5.0 μM |
| Comparator Or Baseline | p-Coumaroyl-CoA: Km = 5.0 μM |
| Quantified Difference | No significant difference in Km |
| Conditions | Recombinant MdCHS3 enzyme assay, in vitro |
Why This Matters
Equal Km ensures that p-dihydrocoumaroyl-CoA is a competent substrate for dihydrochalcone-producing enzymes, but its saturated structure directs metabolism exclusively toward dihydrochalcones, not flavonoids, providing a distinct experimental or biotechnological advantage.
- [1] Ibdah, M., et al. (2017). Characterization of three chalcone synthase-like genes from apple (Malus x domestica Borkh.). Phytochemistry, 133, 11-21. View Source
